6-Methylmorpholine-2,5-dione

Catalog No.
S15302198
CAS No.
15149-51-6
M.F
C5H7NO3
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylmorpholine-2,5-dione

CAS Number

15149-51-6

Product Name

6-Methylmorpholine-2,5-dione

IUPAC Name

6-methylmorpholine-2,5-dione

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C5H7NO3/c1-3-5(8)6-2-4(7)9-3/h3H,2H2,1H3,(H,6,8)

InChI Key

OBVBGIKXUJJGEC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NCC(=O)O1

6-Methylmorpholine-2,5-dione (CAS 15149-51-6) is a cyclic depsipeptide monomer composed of lactic acid and glycine residues. In industrial and advanced laboratory procurement, it is primarily utilized for the ring-opening polymerization (ROP) of alternating polydepsipeptides and poly(ester amides). Unlike standard aliphatic polyesters, polymers derived from this monomer incorporate both ester and amide linkages within their backbone, providing a highly tunable platform for biodegradable materials [1]. This dual-bond character allows buyers to engineer materials with specific hydrophilicity, thermal properties, and degradation profiles that bridge the gap between traditional poly(alpha-hydroxy acids) and poly(alpha-amino acids) [2].

Generic substitution with standard cyclic diesters (like lactide or glycolide) fails because they produce purely aliphatic polyesters (PLA/PGA) that undergo bulk hydrolytic degradation, lacking the cell-adhesive and enzyme-cleavable amide bonds required for advanced biomedical matrices [1]. Conversely, substituting with other morpholine-2,5-diones, such as 3-isopropylmorpholine-2,5-dione or 3,6-dimethylmorpholine-2,5-dione, introduces severe steric hindrance at the 3-position. This steric bulk drastically suppresses ring-opening polymerization reactivity, leading to unacceptably low monomer conversion rates and poor polymer molecular weights during scale-up [2]. Therefore, 6-methylmorpholine-2,5-dione is specifically required when a buyer needs both the chemical functionality of a depsipeptide and the high polymerization reactivity necessary for efficient manufacturing [3].

Ring-Opening Polymerization Reactivity and Yield

The presence of bulky alkyl groups on the morpholinedione ring significantly inhibits polymerization. 6-Methylmorpholine-2,5-dione, which lacks a substituent at the 3-position (derived from glycine), exhibits robust ROP reactivity, achieving cyclization and polymerization yields up to 83%. In direct contrast, 3-alkyl substituted analogs such as 3-isopropylmorpholine-2,5-dione suffer from severe steric hindrance, plummeting yields to as low as 4% under identical catalytic conditions [1].

Evidence DimensionPolymerization / Cyclization Yield
Target Compound DataUp to 83% yield for 6-methylmorpholine-2,5-dione.
Comparator Or Baseline~4% yield for 3-isopropylmorpholine-2,5-dione.
Quantified Difference>75% absolute increase in yield due to the absence of 3-position steric hindrance.
ConditionsRing-opening polymerization / cyclization of linear intermediates.

Buyers scaling up polydepsipeptide synthesis must select the 6-methyl variant to ensure economically viable monomer conversion and high molecular weight polymer recovery.

Backbone Functionalization and Degradation Mechanism

Standard polyesters like poly(lactic acid) (PLA) degrade almost exclusively via bulk ester hydrolysis. By utilizing 6-methylmorpholine-2,5-dione as a comonomer or homopolymer precursor, the resulting poly(glycine-alt-lactic acid) incorporates alternating amide bonds into the backbone. This structural shift transitions the material from purely hydrolytic degradation to a dual hydrolytic-enzymatic degradation profile, rendering the polymer susceptible to proteases and peptidases [1].

Evidence DimensionDegradation Pathway
Target Compound DataDual hydrolytic and enzymatic (protease-mediated) cleavage.
Comparator Or BaselineLactide (PLA) exhibits purely hydrolytic bulk degradation.
Quantified DifferenceIntroduction of enzyme-susceptible amide linkages not present in baseline PLA.
ConditionsIn vivo or simulated physiological degradation environments.

Procurement for targeted drug delivery systems requires this monomer to enable surface-eroding, enzyme-responsive release profiles that standard PLA cannot achieve.

Processability and Thermal Property Control

Unsubstituted morpholine-2,5-dione (derived from glycolic acid and glycine) yields highly crystalline polymers with limited solubility in common organic solvents, complicating downstream processing. The inclusion of the 6-methyl group in 6-methylmorpholine-2,5-dione disrupts this rigid hydrogen-bonding network, significantly lowering the glass transition temperature (Tg) and improving solubility in solvents like dichloromethane and chloroform, which are standard in emulsion-based manufacturing [1].

Evidence DimensionPolymer processability and solubility
Target Compound Data6-Methylmorpholine-2,5-dione yields amorphous or semi-crystalline polymers soluble in standard organic solvents.
Comparator Or BaselineUnsubstituted morpholine-2,5-dione yields highly crystalline, poorly soluble polymers.
Quantified DifferenceEnhanced organic solubility and reduced Tg via methyl-induced chain disruption.
ConditionsSolvent-based processing (e.g., W/O/W emulsion methods).

Ensures the resulting polymer can be realistically processed into microspheres, films, or electrospun fibers using standard industrial solvent techniques.

Enzyme-Responsive Drug Delivery Microspheres

Because polymers derived from 6-methylmorpholine-2,5-dione contain protease-cleavable amide bonds, this monomer is the ideal precursor for formulating drug-eluting microspheres that release their payload in response to specific enzymatic activity, rather than relying on unpredictable bulk hydrolysis [1].

High-Yield Synthesis of Alternating Polydepsipeptides

In scale-up environments where 3-alkyl substituted morpholinediones fail due to steric hindrance, 6-methylmorpholine-2,5-dione provides the necessary reactivity to achieve high monomer conversion and sufficient molecular weights for structural biomaterials [2].

Tunable Hydrophilic Copolymer Implants

By copolymerizing 6-methylmorpholine-2,5-dione with standard D,L-lactide, manufacturers can precisely tune the hydrophilicity and degradation rate of surgical implants, overcoming the excessive hydrophobicity of pure PLA while maintaining processability in standard organic solvents [3].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

129.042593085 g/mol

Monoisotopic Mass

129.042593085 g/mol

Heavy Atom Count

9

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